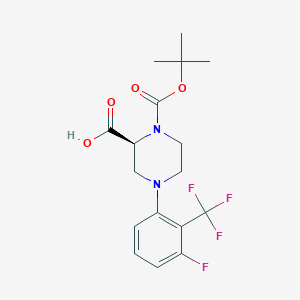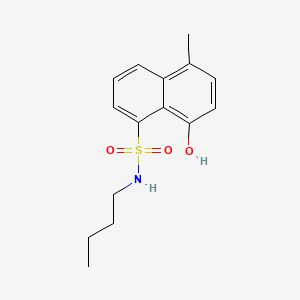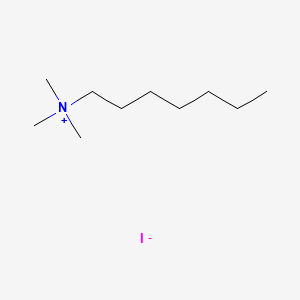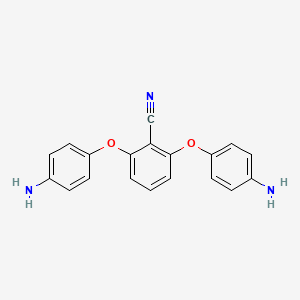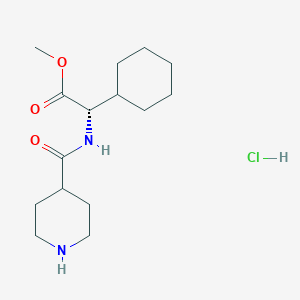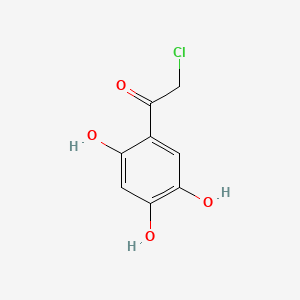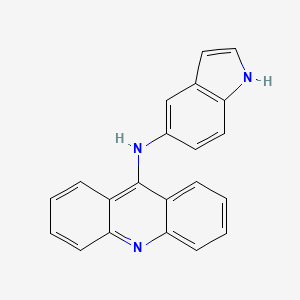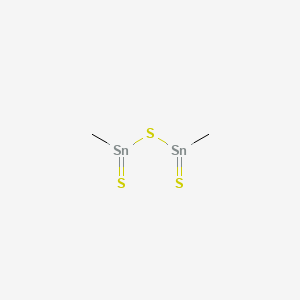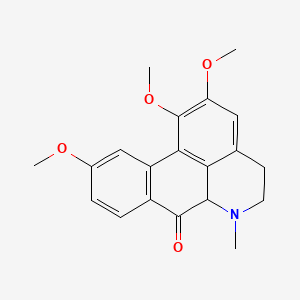
Acetaldehyde, 9-acridinylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaldehyde, 9-acridinylhydrazone is a heterocyclic organic compound with the molecular formula C₁₅H₁₃N₃. It is known for its unique structure, which includes an acridine moiety linked to an acetaldehyde hydrazone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetaldehyde, 9-acridinylhydrazone typically involves the reaction of acetaldehyde with 9-acridinylhydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetaldehyde, 9-acridinylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridine derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include acridine derivatives, amines, and substituted hydrazones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Acetaldehyde, 9-acridinylhydrazone has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetaldehyde, 9-acridinylhydrazone involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can modulate biochemical pathways and exert various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to acetaldehyde, 9-acridinylhydrazone include other hydrazones and acridine derivatives, such as:
- Benzaldehyde, 9-acridinylhydrazone
- Formaldehyde, 9-acridinylhydrazone
- Acetone, 9-acridinylhydrazone .
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which combines the reactivity of the acetaldehyde hydrazone group with the unique properties of the acridine moiety.
Eigenschaften
CAS-Nummer |
28951-19-1 |
|---|---|
Molekularformel |
C15H13N3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
N-[(E)-ethylideneamino]acridin-9-amine |
InChI |
InChI=1S/C15H13N3/c1-2-16-18-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h2-10H,1H3,(H,17,18)/b16-2+ |
InChI-Schlüssel |
KTGVIELBHRXJBB-APQPDGGLSA-N |
Isomerische SMILES |
C/C=N/NC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Kanonische SMILES |
CC=NNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



